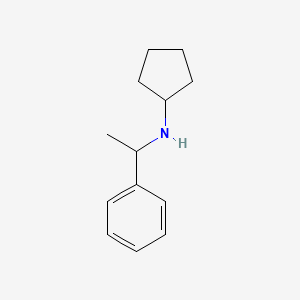

Cyclopentyl-(1-phenyl-ethyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl-(1-phenyl-ethyl)-amine, also known as CPEA, is a cyclic amine that has been used in a variety of scientific studies. CPEA has been studied for its potential applications in biochemical and physiological research, as well as its use as a laboratory tool.

Scientific Research Applications

Catalyst in Chemical Synthesis

Cyclopentyl-(1-phenyl-ethyl)-amine is involved as a catalyst or intermediate in various chemical synthesis processes. For instance, cyclopentylamine, a derivative of Cyclopentyl-(1-phenyl-ethyl)-amine, is widely used in the production of pesticides, cosmetics, and medicines. A study by Guo et al. (2019) found that Ru/Nb2O5 catalysts, when used in the reductive amination of cyclopentanone, produced cyclopentylamine with high yield and stability. This catalyst system could be applied to a range of aldehydes/ketones, demonstrating the broad utility of this catalytic process in chemical synthesis (Guo et al., 2019).

Chiral Compound Synthesis

The compound has applications in the preparation of enantiomerically pure compounds. Fadnavis et al. (2006) described a method to synthesize enantiomerically pure (R)- and (S)-3-amino-3-phenyl-1-propanol via resolution, which is crucial in the production of certain pharmaceuticals and chemicals. This process involves reductive amination and the use of immobilized penicillin G acylase (Fadnavis et al., 2006).

Advanced Material Development

Cyclopentyl-(1-phenyl-ethyl)-amine and its derivatives also find applications in the development of advanced materials. Schneider et al. (2009) worked on cyclometalated platinum(II) acetylide complexes, which showed promising properties for optoelectronic applications. These complexes exhibit bright emissions and fast quenching rates, highlighting their potential in materials science (Schneider et al., 2009).

Biotechnological Applications

In biotechnology, the compound is involved in enzymatic resolution processes. Lator et al. (2018) reported the use of iron(0) complex bearing a cyclopentadienone ligand for N-methylation and N-ethylation of amines, a process crucial in drug development and synthesis of fine chemicals (Lator et al., 2018).

properties

IUPAC Name |

N-(1-phenylethyl)cyclopentanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11(12-7-3-2-4-8-12)14-13-9-5-6-10-13/h2-4,7-8,11,13-14H,5-6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWCRVLOFPHFRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl-(1-phenyl-ethyl)-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,5-difluorophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2438561.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2438567.png)

![4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2438569.png)

![5-ethyl-N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2438570.png)

![ethyl (2Z)-2-[(3,4-dimethylbenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2438577.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2438580.png)

![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2438582.png)